molecular formula C8H8N2O4 B12907245 1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione CAS No. 19674-77-2

1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12907245
CAS No.: 19674-77-2
M. Wt: 196.16 g/mol
InChI Key: IMMGLQQWODSBBX-UHFFFAOYSA-N
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Description

1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that features a pyrimidine ring fused with a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a tetrahydrofuran derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to its biological activities. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione can be compared with other similar compounds, such as:

    Pyrimidine derivatives: These compounds share the pyrimidine ring structure but may have different substituents or fused rings.

    Tetrahydrofuran derivatives: These compounds feature the tetrahydrofuran ring but may lack the pyrimidine moiety.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

19674-77-2

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

1-(2-oxooxolan-3-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H8N2O4/c11-6-1-3-10(8(13)9-6)5-2-4-14-7(5)12/h1,3,5H,2,4H2,(H,9,11,13)

InChI Key

IMMGLQQWODSBBX-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1N2C=CC(=O)NC2=O

Origin of Product

United States

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